molecular formula C23H24ClNO5 B589410 3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride CAS No. 73594-44-2

3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride

Cat. No.: B589410
CAS No.: 73594-44-2
M. Wt: 429.897
InChI Key: QRDDBOMVDDCUHX-VROPFNGYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride is a chemical compound with the molecular formula C23H24ClNO5 It is a derivative of DL-erythro-Droxidopa, modified with benzyl groups at the 3 and 4 positions and converted to its hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride involves a two-step process:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same basic steps but optimized for efficiency and yield. This may include the use of specialized reactors and purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.

    Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce the parent DL-erythro-Droxidopa.

Scientific Research Applications

3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride involves its conversion to norepinephrine, a neurotransmitter. This conversion is facilitated by enzymatic processes in the body. The compound acts as a prodrug, meaning it is metabolized into an active form that exerts its effects. The molecular targets and pathways involved include adrenergic receptors and the biosynthetic pathway of catecholamines.

Comparison with Similar Compounds

Similar Compounds

    DL-erythro-Droxidopa: The parent compound without benzyl modifications.

    L-Dopa: A precursor to dopamine, used in the treatment of Parkinson’s disease.

    Norepinephrine: The active neurotransmitter produced from the metabolism of the compound.

Uniqueness

3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride is unique due to its benzyl modifications, which enhance its stability and bioavailability compared to its parent compound. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(2S,3S)-2-amino-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxypropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5.ClH/c24-21(23(26)27)22(25)18-11-12-19(28-14-16-7-3-1-4-8-16)20(13-18)29-15-17-9-5-2-6-10-17;/h1-13,21-22,25H,14-15,24H2,(H,26,27);1H/t21-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDDBOMVDDCUHX-VROPFNGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C(C(=O)O)N)O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[C@@H]([C@@H](C(=O)O)N)O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747592
Record name (betaS)-O-Benzyl-3-(benzyloxy)-beta-hydroxy-L-tyrosine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73594-44-2
Record name D-Tyrosine, β-hydroxy-3-(phenylmethoxy)-O-(phenylmethyl)-, hydrochloride, (βR)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73594-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (betaS)-O-Benzyl-3-(benzyloxy)-beta-hydroxy-L-tyrosine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.